Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid
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Overview
Description
Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is a compound with the molecular formula C10H12BrNO4 and a molecular weight of 290.11 g/mol.
Scientific Research Applications
Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-amino-4,5-dimethoxyphenylacetic acid.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-amino-4,5-dimethoxyphenylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid: Similar in structure but with different positional isomerism.
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid: Another closely related compound with slight structural variations.
Uniqueness
Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and bromo groups, along with the methoxy substituents, provides a distinct chemical profile that can be leveraged for various applications .
Properties
IUPAC Name |
2-amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSNNNNYWQWOQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)O)N)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401787 |
Source
|
Record name | amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500696-00-4 |
Source
|
Record name | amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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